molecular formula C24H25N3O5S2 B2580229 N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 362502-02-1

N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2580229
CAS RN: 362502-02-1
M. Wt: 499.6
InChI Key: NFZOKCOPHDPOAA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound, N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, is part of a broader category of chemical compounds that have been synthesized and structurally analyzed for various scientific applications. For instance, the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, as described by Hafez and El-Gazzar (2017), showcase the potential of such compounds in cancer research. These compounds have demonstrated potent anticancer activity against various human cancer cell lines, suggesting their utility in the development of new therapeutic agents (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. The synthesis and antimicrobial activity evaluation of novel thienopyrimidine linked rhodanine derivatives, as investigated by Kerru et al. (2019), highlight the antimicrobial potency of such compounds. These derivatives have shown significant antibacterial and antifungal activities, making them promising candidates for further research in antimicrobial therapy (Kerru et al., 2019).

Bioactivation and Drug Metabolism

The compound's structural features also lend themselves to studies on bioactivation and drug metabolism. For example, Subramanian et al. (2011) explored the novel cytochrome P450 bioactivation of a terminal phenyl acetylene group, which is a structural component similar to the one in the compound of interest. Their research provides insights into the metabolic pathways and potential toxicological implications of compounds containing such functional groups, thereby informing drug development processes (Subramanian et al., 2011).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-4-32-16-7-5-15(6-8-16)27-23(29)22-19(11-12-33-22)26-24(27)34-14-21(28)25-18-10-9-17(30-2)13-20(18)31-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZOKCOPHDPOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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